molecular formula C9H11NO5S B15324061 4-Methoxy-2-methyl-5-sulfamoylbenzoic acid

4-Methoxy-2-methyl-5-sulfamoylbenzoic acid

Cat. No.: B15324061
M. Wt: 245.25 g/mol
InChI Key: SNVBWXCGFNXRLM-UHFFFAOYSA-N
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Description

4-Methoxy-2-methyl-5-sulfamoylbenzoic acid is a chemical compound with the molecular formula C₁₀H₁₀O₄N₂S It is characterized by a benzene ring substituted with a methoxy group (-OCH₃) at the 4-position, a methyl group (-CH₃) at the 2-position, and a sulfamoyl group (-SO₂NH₂) at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-2-methyl-5-sulfamoylbenzoic acid typically involves multiple steps, starting from simpler aromatic compounds. One common approach is the nitration of 4-methoxy-2-methylbenzoic acid followed by sulfamoylation. The reaction conditions include the use of nitric acid and sulfuric acid for nitration, and chlorosulfonic acid for sulfamoylation.

Industrial Production Methods: In an industrial setting, the compound is produced through a series of controlled chemical reactions, ensuring high purity and yield. The process involves the use of large-scale reactors and precise temperature and pressure control to optimize the reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-2-methyl-5-sulfamoylbenzoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.

  • Reduction: Lithium aluminum hydride (LiAlH₄) in ether.

  • Substitution: Halogenation using bromine (Br₂) in the presence of a catalyst.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids.

  • Reduction: Formation of alcohols.

  • Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-Methoxy-2-methyl-5-sulfamoylbenzoic acid has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: It serves as a precursor for the synthesis of biologically active compounds.

  • Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

  • Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-Methoxy-2-methyl-5-sulfamoylbenzoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological activity. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

  • Sulfanilamide

  • Sulfamethoxazole

  • Methyl 2-methoxy-5-sulfamoylbenzoate

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Properties

Molecular Formula

C9H11NO5S

Molecular Weight

245.25 g/mol

IUPAC Name

4-methoxy-2-methyl-5-sulfamoylbenzoic acid

InChI

InChI=1S/C9H11NO5S/c1-5-3-7(15-2)8(16(10,13)14)4-6(5)9(11)12/h3-4H,1-2H3,(H,11,12)(H2,10,13,14)

InChI Key

SNVBWXCGFNXRLM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C(=O)O)S(=O)(=O)N)OC

Origin of Product

United States

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